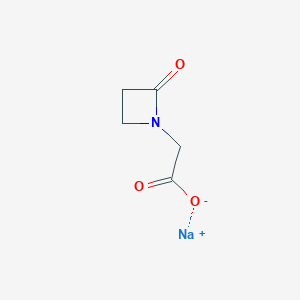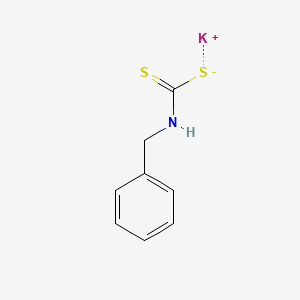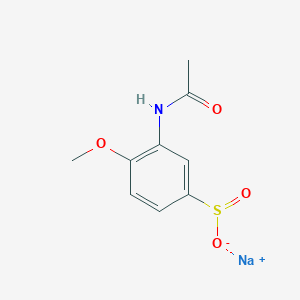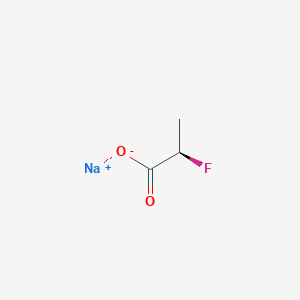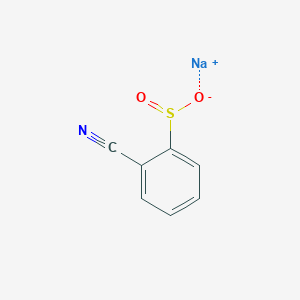
sodium 2-cyanobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-cyanobenzene-1-sulfinate: is a crystalline light yellow solid with the molecular formula C7H4NNaO2S and a molecular weight of 189.17 g/mol. This compound is widely used in various scientific fields such as medicinal chemistry, biochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-cyanobenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-cyanobenzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction typically proceeds in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert it into sulfinic acids or other reduced sulfur compounds.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Sulfinic acids and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium 2-cyanobenzene-1-sulfinate is a versatile building block for the synthesis of organosulfur compounds. It is used in the preparation of sulfones, sulfonamides, and sulfonyl fluorides .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules, including proteins and nucleic acids .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which sodium 2-cyanobenzene-1-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can participate in various chemical reactions, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-cyanobenzene-1-sulfinate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to other sulfinates . This makes it particularly useful in specific synthetic applications where the cyano group plays a crucial role .
Properties
IUPAC Name |
sodium;2-cyanobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S.Na/c8-5-6-3-1-2-4-7(6)11(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZKXJFLMBXZLL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
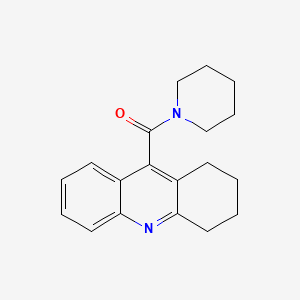
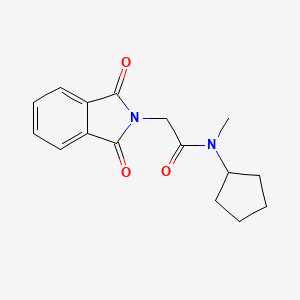
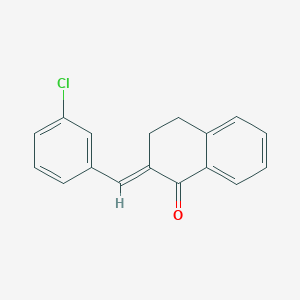
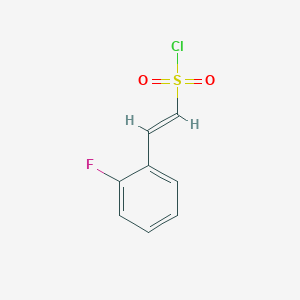
![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
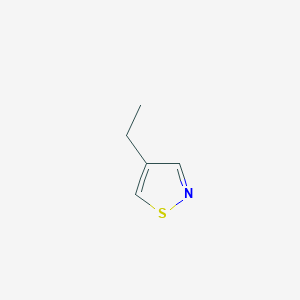

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
